molecular formula C19H18O5 B11159182 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11159182
M. Wt: 326.3 g/mol
InChI Key: HAGNRTFEFLGJNM-UHFFFAOYSA-N
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Description

Chemical Structure and Core Features 9-Methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan and coumarin core (7H-furo[3,2-g]chromen-7-one). Its structure includes:

  • Methyl group at position 9: A small alkyl substituent that may influence steric interactions and metabolic stability.
  • Phenyl group at position 5: Enhances lipophilicity and may contribute to π-π stacking interactions in biological targets.

The compound’s structural complexity positions it as a candidate for studying enzyme inhibition (e.g., CYP 3A4 ) or cytotoxic activity, similar to other furocoumarins like imperatorin () or methoxsalen ().

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one

InChI

InChI=1S/C19H18O5/c1-10-17(23-12(3)11(2)20)8-7-15-14-6-5-13(22-4)9-16(14)19(21)24-18(10)15/h5-9,12H,1-4H3

InChI Key

HAGNRTFEFLGJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Post-Cyclization Functionalization

Alternatively, the methoxy group is introduced via nucleophilic aromatic substitution (SNAr) on the pre-formed benzochromenone core. Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–120°C facilitates methoxylation at the 8-position.

Installation of 1-Methyl-2-Oxopropoxy Side Chain

The 3-(1-methyl-2-oxopropoxy) group is appended through Williamson ether synthesis. The phenolic oxygen at the 3-position of the benzochromenone core reacts with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Etherification Protocol

  • Substrate : 3-Hydroxy-6H-benzo[c]chromen-6-one

  • Alkylating Agent : 1-Methyl-2-oxopropyl bromide (1.3 equiv)

  • Base : Anhydrous K₂CO₃ (1.5 equiv)

  • Solvent : DMF, 80–120°C, 24 hours

  • Yield : 55–74%

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and purity. Key advantages include:

  • Residence Time Control : Prevents over-oxidation of intermediates.

  • Heat Management : Minimizes side reactions during exothermic steps.

  • Yield Optimization : Achieves >90% conversion in lactonization steps.

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming structural integrity:

  • ¹H NMR : Characteristic signals include δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.1–2.5 ppm (methyl groups).

  • HPLC : Purity ≥98% is achieved using C18 reverse-phase columns with methanol/water mobile phases.

Challenges and Optimization

  • Regioselectivity : Competing O- vs. C-alkylation during etherification is mitigated by using bulky bases like K₂CO₃.

  • Side Reactions : Over-oxidation of the lactone ring is suppressed by controlling K₂S₂O₈ stoichiometry.

Emerging Methodologies

Recent advances include photoredox-catalyzed C–O coupling for installing the 1-methyl-2-oxopropoxy group under mild conditions . This approach reduces reliance on stoichiometric bases and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furanocoumarins are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
9-Methyl-3-(4-methylphenyl)-5-phenyl-... 3: 4-methylphenyl, 5: phenyl, 9: methyl ~372.4 Potential CYP 3A4 inhibition
Methoxsalen 9: methoxy 216.19 Photochemotherapy (psoralens)
3-(4-Methoxyphenyl)-5-phenyl-... 3: 4-methoxyphenyl, 5: phenyl 368.38 Undisclosed (structural study)
6-Butyl-5-methyl-3-phenyl-... 3: phenyl, 5: methyl, 6: butyl 332.39 Cytotoxicity (preliminary)
Imperatorin 9: isopentenyloxy 270.28 Anti-inflammatory, antioxidant
5-Hydroxyxanthotoxin 4: hydroxy, 9: methoxy 232.19 Anticancer (AGE inhibition)

Key Differences and Structure-Activity Relationships (SAR)

  • Position 3 Substitutions: The 4-methylphenyl group in the target compound provides steric bulk and moderate electron-donating effects compared to 4-methoxyphenyl () or chlorophenyl (). This may enhance binding to hydrophobic enzyme pockets (e.g., CYP 3A4 ). Psoralen derivatives with electrophilic warheads at position 3 (e.g., oxathiazolone) show stronger immunoproteasome inhibition than simpler substituents ().
  • Position 9 Modifications :

    • The methyl group in the target compound is less polar than the methoxy group in methoxsalen () or the isopentenyloxy chain in imperatorin (). This could reduce phototoxicity while maintaining metabolic stability.
  • Butyl chains at position 6 () enhance lipophilicity, which may improve membrane permeability but reduce solubility.

Biological Activity

8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound with notable biological activities. It belongs to the class of benzo[c]chromen derivatives, which are known for their diverse pharmacological properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C18H16O5
  • Molecular Weight : 300.32 g/mol
  • CAS Number : 314744-87-1

Physical Properties

PropertyValue
Boiling Point464.2 °C
Density1.26 g/cm³
Melting PointNot available

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators .
  • Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK . This makes it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a potential agent for treating infections .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in inflammatory processes, effectively reducing inflammation.
  • Signaling Pathways Modulation : It alters cellular signaling pathways that are critical for cell survival and proliferation, particularly in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and other markers of inflammation compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased rates of apoptosis. The underlying mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial properties showed that the compound exhibited inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics .

Q & A

Q. Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1Cyclocondensation1,3-bis(silyloxy)-1,3-butadienes, 80–100°CCore structure formation
2Esterification1-methyl-2-oxopropanol, DCC/DMAP, THFOxopropoxy group addition
3PurificationColumn chromatography (silica gel, hexane/EtOAc)Isolation of target compound

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.1–2.3 ppm), and carbonyl (δ ~170–180 ppm) groups. Coupling constants confirm substitution patterns .
  • X-ray Crystallography : For related benzo[c]chromenones, single-crystal X-ray studies resolve bond angles (e.g., C–C–O ~120°) and confirm stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 362.4) .

Advanced: How can researchers optimize reaction yields for the oxopropoxy side chain?

Methodological Answer:
Yield optimization requires addressing steric hindrance and side reactions:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysis : Use of DMAP or pyridine enhances esterification efficiency .
  • Temperature Control : Low temperatures (0–5°C) minimize decomposition of the oxopropoxy group during coupling .
  • Monitoring : TLC or HPLC tracks reaction progress, with quenching in ice-cold water to isolate intermediates .

Key Challenges : Competing hydrolysis of the oxopropoxy group under basic conditions. Mitigation involves strict pH control (pH 6–7) and anhydrous conditions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity vs. ELISA for cytokine profiling) .
  • Structural Analogues : Compare with derivatives like 8-methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one to isolate substituent effects .
  • Dose-Response Curves : Use IC50_{50} values (e.g., 10–50 µM) to differentiate specific activity from nonspecific toxicity .

Q. Table 2: Comparative Bioactivity Data

DerivativeSubstituentActivity (IC50_{50}, µM)Assay
Target Compound1-methyl-2-oxopropoxy25.3 ± 1.2 (Antioxidant)DPPH
Analog A2-chlorobenzyl18.9 ± 0.8 (Cytotoxic)HeLa cells
Analog B4-methoxybenzyl>100 (Inactive)COX-2 inhibition

Advanced: What computational methods support SAR studies for this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies integrate:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or NF-κB. The oxopropoxy group shows hydrogen bonding with Arg120 in COX-2 .
  • QSAR Models : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -OCO-) with enhanced antioxidant activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to predict binding affinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Safety data for related chromenones indicate:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design in vivo models for evaluating therapeutic potential?

Methodological Answer:

  • Animal Models : Use murine models (e.g., BALB/c mice) for inflammation (carrageenan-induced paw edema) or cancer (xenograft tumors).
  • Dosing : Administer 10–50 mg/kg orally; monitor plasma levels via LC-MS for pharmacokinetics .
  • Control Groups : Include vehicle (DMSO/saline) and reference drugs (e.g., indomethacin for anti-inflammatory studies) .

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